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Compound of Interest

Compound Name:
(E)-Ethyl 3-(3-hydroxy-4-

methoxyphenyl)acrylate

CAS No.: 155401-23-3

Cat. No.: B169311 Get Quote

Technical Guide: Ethyl Ferulate vs. Ethyl
Isoferulate
Executive Summary
Ethyl Ferulate (EF) and Ethyl Isoferulate (EIF) are positional isomers belonging to the

phenylpropanoid class. While they share the same molecular formula (

) and lipophilic nature, their biological activities diverge significantly due to the position of the
hydroxyl (-OH) and methoxy (-OCH

) groups on the phenolic ring.

Ethyl Ferulate is a potent antioxidant and cytoprotective agent. Its 4-hydroxyl group (para to

the conjugated ester chain) enables extensive radical delocalization, making it highly

effective against oxidative stress-induced damage (e.g., UV radiation, neurodegeneration).

Ethyl Isoferulate exhibits weaker direct antioxidant activity but possesses distinct anti-viral

and anti-inflammatory properties. Its 3-hydroxyl group (meta to the side chain) restricts

radical resonance stabilization, shifting its utility toward specific receptor modulation rather

than direct radical scavenging.
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Structural & Physicochemical Characterization
The core difference lies in the substitution pattern on the aromatic ring. This subtle shift dictates

their electronic properties and metabolic fate.

Comparative Physicochemical Profile
Feature Ethyl Ferulate (EF) Ethyl Isoferulate (EIF)

IUPAC Name
Ethyl 4-hydroxy-3-

methoxycinnamate

Ethyl 3-hydroxy-4-

methoxycinnamate

CAS Number 4046-02-0
148527-38-2 (or 4046-02-0

generic isomer)

Molecular Weight 222.24 g/mol 222.24 g/mol

Melting Point 63–65 °C 56–61 °C

Boiling Point 164–166 °C (0.5 mmHg) ~160–165 °C (0.5 mmHg)

LogP (Lipophilicity)
~2.2 (High membrane

permeability)

~2.1 (High membrane

permeability)

Key Functional Group
Para-OH (4-position), Meta-

OCH

Meta-OH (3-position), Para-

OCH

UV Absorption ~320-325 nm (UV-B/A

absorber)
~315-320 nm

Structural Isomerism & Resonance Logic
The superior antioxidant capacity of EF is chemically deterministic.

EF (Para-OH): Upon donating a hydrogen atom to a free radical, the resulting phenoxyl

radical is stabilized by resonance. The unpaired electron can delocalize across the aromatic

ring and into the conjugated double bond of the ester side chain.

EIF (Meta-OH): The radical formed at the 3-position cannot delocalize into the side chain

because the meta position is electronically disconnected from the conjugated system for
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resonance effects. This results in a less stable radical and lower scavenging potential.
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Figure 1: Structure-Activity Relationship (SAR) demonstrating why Ethyl Ferulate is a superior

antioxidant compared to Ethyl Isoferulate.

Pharmacological Mechanisms & Applications
Ethyl Ferulate: The Cytoprotective Shield
EF is widely researched for its ability to induce the Nrf2/HO-1 pathway, a master regulator of

cellular antioxidant defense.

Mechanism: EF penetrates the cell membrane (due to the ethyl ester lipophilicity) and is

hydrolyzed to ferulic acid or acts directly. It electrophilically modifies Keap1, releasing Nrf2 to

the nucleus.

Applications:

Cosmetics: UV-B filter and stabilizer for Vitamin C/E formulations.

Neuroprotection: Prevents amyloid-

toxicity in Alzheimer's models.

Anti-Inflammatory: Inhibits NF-

B activation in macrophages.

Ethyl Isoferulate: The Specific Modulator
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While weaker as a radical scavenger, EIF and its parent acid (isoferulic acid) show specificity in

viral and metabolic pathways.

Mechanism: The 3-OH/4-OMe motif alters binding affinity to viral proteases and specific

kinase inhibitors compared to the 4-OH/3-OMe motif.

Applications:

Anti-Viral: Isoferulic acid derivatives have shown activity against influenza viral surface

proteins.

Diabetes: Improves glucose metabolism, potentially via mechanisms distinct from

oxidative stress reduction.

Experimental Protocols
Synthesis of Ethyl Ferulate / Ethyl Isoferulate
Note: The synthesis for both isomers is analogous, differing only in the starting material (Ferulic

Acid vs. Isoferulic Acid).

Reagents:

Precursor Acid: Ferulic Acid (for EF) or Isoferulic Acid (for EIF)

Solvent/Reactant: Absolute Ethanol[1][2]

Catalyst: Thionyl Chloride (

) or conc. Sulfuric Acid (

)[3]

Protocol (Thionyl Chloride Method):

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser

topped with a drying tube (

).
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Dissolution: Suspend 10 mmol (1.94 g) of the precursor acid (Ferulic or Isoferulic) in 20 mL

of absolute ethanol. Cool to 0°C in an ice bath.

Catalyst Addition: Dropwise add 12 mmol (0.87 mL) of thionyl chloride over 10 minutes.

Caution: Exothermic reaction, HCl gas evolution.

Reflux: Remove ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor

via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Workup:

Evaporate ethanol under reduced pressure.

Dissolve residue in Ethyl Acetate (30 mL).[1]

Wash sequentially with: 1M

(2 x 15 mL) to remove unreacted acid, then Brine (15 mL).

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water (1:1) or Hexane.

Yield: Typically 85–95%.

Validation: Check Melting Point (EF: 63–65°C; EIF: 56–61°C).

DPPH Radical Scavenging Assay (Comparative)
This assay quantifies the difference in antioxidant power.

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Samples: Prepare 10 mM stock solutions of EF and EIF in methanol. Dilute to concentrations

ranging from 10–200

M.

Reaction:
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Add 100

L of sample to 100

L of DPPH solution in a 96-well plate.

Include a Solvent Control (Methanol + DPPH) and a Positive Control (Ascorbic Acid or

Trolox).

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Read absorbance at 517 nm (

).

Calculation:

Expected Result: EF will show a significantly lower

(higher potency) than EIF.

Synthesis & Workflow Diagram
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Start: Precursor Selection
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Figure 2: Parallel synthesis workflow for Ethyl Ferulate and Ethyl Isoferulate via acid-catalyzed

esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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